Cas no 361167-83-1 (2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline)

2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 361167-83-1
- SR-01000109609-1
- 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitro-1-benzothiophen-2-yl)methanone
- F0447-0054
- Oprea1_377443
- (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
- AKOS024577770
- SR-01000109609
-
- Inchi: 1S/C18H14N2O3S/c21-18(19-8-7-12-3-1-2-4-13(12)11-19)17-10-14-9-15(20(22)23)5-6-16(14)24-17/h1-6,9-10H,7-8,11H2
- InChI Key: RVNYDEFWVZBKLK-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2C=C1C(N1CC2C=CC=CC=2CC1)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 338.07251349g/mol
- Monoisotopic Mass: 338.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 94.4Ų
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0447-0054-25mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-15mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-5mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-5μmol |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-20μmol |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-50mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-20mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-1mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-40mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0447-0054-3mg |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
361167-83-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Related Literature
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
2-(5-Nitro-1-Benzothiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
The compound with CAS No. 361167-83-1, commonly referred to as 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzothiophene moiety and a tetrahydroisoquinoline ring system. The presence of a nitro group further enhances its potential for various applications in drug design and material science.
Benzothiophene is a heterocyclic aromatic compound that has been extensively studied due to its versatile reactivity and potential as a building block in organic synthesis. In the case of 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, the benzothiophene ring is substituted with a nitro group at the 5-position and a carbonyl group at the 2-position. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in its reactivity and biological activity.
The tetrahydroisoquinoline moiety in this compound adds another layer of complexity to its structure. Tetrahydroisoquinolines are known for their ability to form hydrogen bonds and their potential as scaffolds in drug design. The combination of this moiety with the benzothiophene ring creates a molecule with unique pharmacokinetic properties, making it an interesting candidate for further research in medicinal chemistry.
Recent studies have highlighted the potential of 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline as a lead compound in the development of new therapeutic agents. Researchers have explored its activity against various enzymes and receptors, demonstrating promising results in vitro. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy.
In addition to its pharmacological applications, CAS No. 361167-83-1 has also been investigated for its potential use in materials science. The molecule's electronic properties make it a candidate for applications in organic electronics and optoelectronics. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with high precision, providing insights into its optical and electrical behavior.
The synthesis of 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves a series of intricate organic reactions. Key steps include the formation of the benzothiophene ring through cyclization reactions and the subsequent introduction of functional groups such as the nitro and carbonyl groups. These reactions require precise control over reaction conditions to ensure high yields and purity.
Despite its complexity, this compound is amenable to further functionalization, allowing chemists to explore its versatility as a starting material for more complex molecules. For example, researchers have successfully incorporated additional substituents into the molecule to enhance its solubility or improve its binding affinity to specific targets.
In conclusion, CAS No. 361167-83-1, or 2-(5-nitro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, represents a fascinating example of how structural complexity can lead to diverse functional properties. With ongoing research uncovering new applications and mechanisms of action for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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